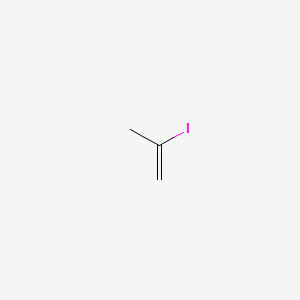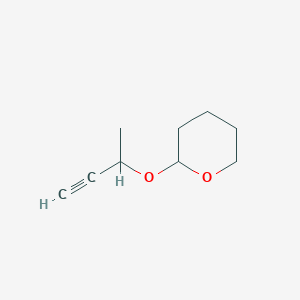
2-(3-Butyn-2-yloxy)tetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Butyn-2-yloxy)tetrahydropyran is an organic compound that features a tetrahydropyranyl (THP) group attached to a butyne moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of butyn-1-ol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Butyn-2-yloxy)tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The THP group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate the substitution of the THP group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various functionalized derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-(3-Butyn-2-yloxy)tetrahydropyran has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols in multi-step organic synthesis.
Materials Science: Incorporated into polymers to modify their properties, such as solubility and thermal stability.
Biology and Medicine: Potential use in drug development as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Butyn-2-yloxy)tetrahydropyran involves the reactivity of the THP group and the alkyne moiety. The THP group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The alkyne moiety can undergo various reactions, such as cycloaddition and coupling reactions, to form more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Tetrahydropyranyloxy)styrene
- 3-Methyl-3-(2-tetrahydropyranyloxy)-1-propyne
- 3-Phenyl-3-(2-tetrahydropyranyloxy)-1-propyne
Uniqueness
2-(3-Butyn-2-yloxy)tetrahydropyran is unique due to its combination of the THP protecting group and the alkyne moiety. This combination allows for versatile reactivity and protection in synthetic applications, making it a valuable compound in organic chemistry and materials science .
Propiedades
Número CAS |
57188-99-5 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-but-3-yn-2-yloxyoxane |
InChI |
InChI=1S/C9H14O2/c1-3-8(2)11-9-6-4-5-7-10-9/h1,8-9H,4-7H2,2H3 |
Clave InChI |
NCRMIONWUHXVIT-UHFFFAOYSA-N |
SMILES |
CC(C#C)OC1CCCCO1 |
SMILES canónico |
CC(C#C)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol](/img/structure/B1618643.png)
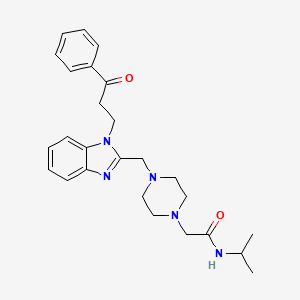
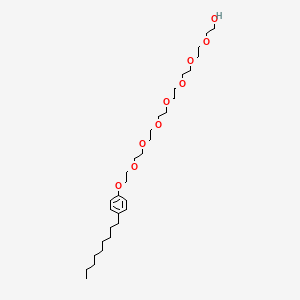
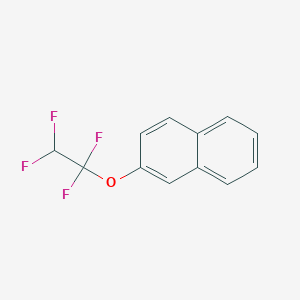

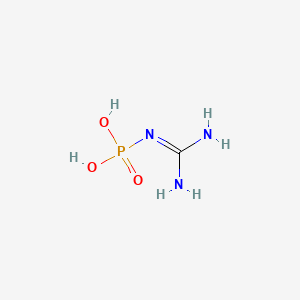
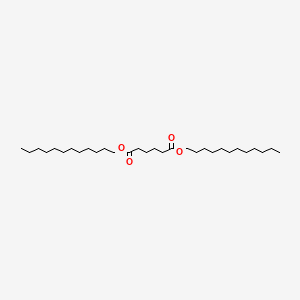
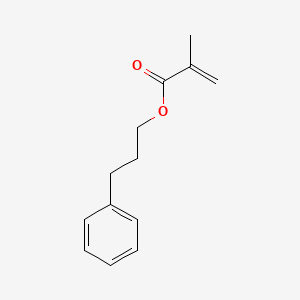
![Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-](/img/structure/B1618660.png)
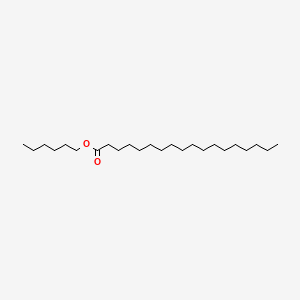
![1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl-](/img/structure/B1618662.png)
![1,4-Benzenediamine, N,N,N',N'-tetrakis[4-(diethylamino)phenyl]-](/img/structure/B1618663.png)
![Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1618664.png)
